molecular formula C2H3NS B058053 Methyl thiocyanate CAS No. 556-64-9

Methyl thiocyanate

Cat. No.: B058053
CAS No.: 556-64-9
M. Wt: 73.12 g/mol
InChI Key: VYHVQEYOFIYNJP-UHFFFAOYSA-N
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Description

Methyl thiocyanate is an organic compound with the chemical formula CH₃SCN. It is the simplest member of the organic thiocyanates and appears as a colorless liquid with an onion-like odor. This compound is produced by the methylation of thiocyanate salts and serves as a precursor to the more useful isomer, methyl isothiocyanate .

Mechanism of Action

Target of Action

Methyl thiocyanate primarily targets cellular components involved in oxidative stress response. It interacts with enzymes that protect cells from the toxic effects of hydrogen peroxide, such as catalase and peroxidase . These enzymes play crucial roles in detoxifying reactive oxygen species (ROS) and maintaining cellular redox balance.

Mode of Action

This compound interacts with its targets by donating a thiocyanate group (SCN) to the active sites of these enzymes. This interaction enhances the enzymes’ ability to neutralize hydrogen peroxide, thereby reducing oxidative stress within the cell . The compound’s thiocyanate group can also participate in redox reactions, further contributing to its protective effects.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidative stress response pathway. By enhancing the activity of catalase and peroxidase, this compound helps in the breakdown of hydrogen peroxide into water and oxygen. This reduction in hydrogen peroxide levels prevents the formation of more reactive and damaging ROS, thereby protecting cellular components such as DNA, proteins, and lipids from oxidative damage .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Upon administration, this compound is rapidly absorbed and distributed throughout the body. It is metabolized primarily in the liver, where it undergoes biotransformation to form less toxic metabolites. These metabolites are then excreted via the kidneys. The compound’s bioavailability is influenced by its rapid metabolism and excretion, which may limit its therapeutic efficacy .

Result of Action

At the molecular level, this compound’s action results in the enhanced detoxification of hydrogen peroxide, leading to reduced oxidative stress. This protective effect translates to improved cell survival and function, particularly in cells that are highly susceptible to oxidative damage, such as T-cells, B-cells, and various types of fibroblasts . At the cellular level, this results in the promotion of cell growth and proliferation, contributing to overall tissue health and repair.

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as pH, temperature, and the presence of other reactive species In environments with high oxidative stress, the compound’s protective effects are more pronounced due to increased demand for ROS detoxification. Additionally, the presence of other reactive species can either enhance or inhibit its action, depending on the nature of the interactions .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl thiocyanate can be synthesized through various methods. One common method involves the reaction between alkyl halides and alkali thiocyanate in aqueous media. For instance, isopropyl thiocyanate can be prepared by treating isopropyl bromide with sodium thiocyanate in boiling ethanol . Another method includes the methylation of thiocyanate salts .

Industrial Production Methods: In industrial settings, this compound is often produced by the methylation of thiocyanate salts. This process involves the reaction of methyl iodide with potassium thiocyanate in an aqueous medium .

Chemical Reactions Analysis

Types of Reactions: Methyl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Involves water and often an acid or base catalyst.

    Electrochemical Reduction: Requires an electrochemical cell and appropriate electrodes.

    Isomerization: Typically requires heat.

Major Products:

    Thiocarbamates: Formed from hydrolysis.

    Thioates and Cyanide: Products of electrochemical reduction.

    Methyl Isothiocyanate: Result of isomerization.

Properties

IUPAC Name

methyl thiocyanate
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InChI

InChI=1S/C2H3NS/c1-4-2-3/h1H3
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InChI Key

VYHVQEYOFIYNJP-UHFFFAOYSA-N
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Canonical SMILES

CSC#N
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Molecular Formula

C2H3NS
Record name METHYL THIOCYANATE
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DSSTOX Substance ID

DTXSID5060304
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Molecular Weight

73.12 g/mol
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Physical Description

Methyl thiocyanate is a colorless liquid and an odor of onions. Used as an agricultural insecticide, a fumigant and as a research chemical. No evidence of commercial production in the U.S. (EPA, 1998), Colorless liquid with an odor of onions; [Merck Index] Colorless or pale yellow liquid; [MSDSonline]
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Boiling Point

266 to 271 °F at 760 mmHg (EPA, 1998), 130-133 °C
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Solubility

VERY SLIGHTLY SOL IN WATER; MISCIBLE WITH ALC, ETHER, Soluble in carbon tetrachloride.
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Density

1.068 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.068 g/cu cm at 25 °C
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Vapor Pressure

10 mmHg at 70.88 °F (EPA, 1998), 12.1 [mmHg], 12.1 mm Hg at 25 °C
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Color/Form

COLORLESS LIQUID

CAS No.

556-64-9
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Melting Point

-60 °F (EPA, 1998), -51 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl thiocyanate
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Customer
Q & A

Q1: What is the molecular formula and weight of Methyl thiocyanate?

A1: this compound has the molecular formula CH3SCN and a molecular weight of 73.13 g/mol. []

Q2: How can one distinguish between organic thiocyanates and isothiocyanates using infrared spectroscopy?

A2: A distinct spectral feature near 2150 cm-1 helps differentiate the two. Thiocyanates exhibit a sharp, intense band in this region, while isothiocyanates display a broad, strong absorption, often resolvable into 2-3 peaks. []

Q3: What spectroscopic techniques have been employed to study the structure of this compound?

A3: Researchers have utilized a variety of techniques including microwave rotational spectroscopy, [] infrared and Raman spectroscopy, [] and two-dimensional infrared spectroscopy. [, ] These methods have provided valuable insights into its structural parameters, vibrational modes, and interactions with solvents.

Q4: How does this compound behave in reactions with aliphatic carbanions?

A4: The reaction pathway is influenced by the carbanion's structure and proton affinity. SN2 substitution, cyanophilic and thiophilic reactions, and proton transfer have been observed, sometimes followed by additional transformations. Density functional theory (DFT) calculations support these pathways. []

Q5: Can this compound be used to synthesize deoxybenzoins?

A5: Yes, treating aromatic aldehydes with this compound in the presence of tributylphosphine, followed by sodium hydride addition, efficiently produces deoxybenzoins. []

Q6: How does the presence of this compound in the headspace of Pseudomonas aeruginosa cultures vary?

A6: Out of 36 P. aeruginosa strains tested, 28 (all producing hydrogen cyanide) released this compound in headspace concentrations exceeding 6 parts per billion by volume (ppbv). []

Q7: Does the pH of the culture medium affect the volatile organic compounds produced by Pseudomonas protegens CLP-6, and specifically the production of this compound?

A7: Yes, the pH of the culture medium significantly influences the volatile profile of P. protegens CLP-6. Interestingly, S-methyl thioacetate was detected only at pH 5.5. []

Q8: What is the role of this compound in the ecological interaction between burying beetles and carrion?

A8: this compound, primarily released by fresh carcasses, serves as a crucial attractant for burying beetles seeking breeding sites. Interestingly, burying beetle parents manipulate microbial activity on carcasses, significantly reducing this compound emissions, thus making the resource less attractive to competitors. []

Q9: Have there been computational studies on the nucleophilic substitution reactions of this compound?

A9: Yes, the MNDO method has been employed to investigate these reactions with anion nucleophiles. Gas-phase and solution-phase selectivities were explored by considering calculated potential energy profiles and negative charge magnitudes on the nucleophile at the transition state. []

Q10: How does confinement within mesoporous silica affect the Menshutkin SN2 reaction between this compound and 1-methylimidazole?

A10: Confinement significantly enhances reaction rates. The rate constant increases with decreasing pore size, and the activation energy decreases compared to the bulk reaction. This enhancement is attributed to surface catalysis by silanol groups within the pores. []

Q11: What analytical techniques are commonly used for the detection and quantification of this compound?

A11: Gas chromatography-mass spectrometry (GC-MS) [, , , , ], often coupled with solid-phase microextraction (SPME), is widely used for analysis. Selected ion flow tube mass spectrometry (SIFT-MS) provides real-time quantification capabilities. []

Q12: Does Pseudomonas aeruginosa release this compound in the breath of individuals with cystic fibrosis?

A12: While P. aeruginosa produces this compound in culture, breath analysis of 28 children with cystic fibrosis revealed this compound concentrations ranging from 2-21 ppbv (median 7 ppbv). Further research is needed to establish a direct link between P. aeruginosa infection and breath this compound levels. []

Q13: What is the nematicidal activity of this compound, and how does it compare to other volatile compounds from Eruca sativa (rucola)?

A13: this compound exhibits nematicidal activity against the root-knot nematode Meloidogyne incognita with an EC50 of 18.1 ± 0.6 mg/L after 24 hours. Other volatiles from E. sativa, such as erucin and pentyl isothiocyanate, displayed stronger nematicidal activity. []

Q14: Can hot-water treatments induce the production of volatile compounds, including this compound, in broccoli? What are the implications?

A14: Yes, hot-water treatments, while potentially preventing yellowing, can induce stress responses in broccoli, leading to increased emissions of volatiles like this compound, ethanol, and others. Excessive treatment can cause off-odors and visual damage. Monitoring ethanol levels can help identify phytotoxic heat treatments. []

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